(3-Azidopropyl)benzene

Descripción general

Descripción

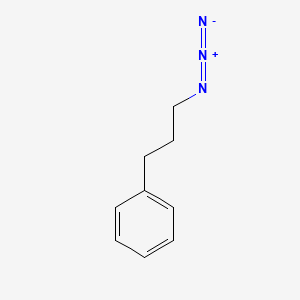

(3-Azidopropyl)benzene is an organic compound characterized by a benzene ring attached to a three-carbon propyl chain, which in turn is connected to an azide group (N₃).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (3-Azidopropyl)benzene can be synthesized through the nucleophilic substitution reaction of 1-chloro-3-propylbenzene with sodium azide (NaN₃). The reaction typically occurs in an organic solvent such as ethanol under reflux conditions. The general reaction scheme is as follows:

C₆H₅CH₂CH₂CH₂Cl+NaN₃→C₆H₅CH₂CH₂CH₂N₃+NaCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. Continuous flow reactors allow for better control over reaction conditions and minimize the risks associated with handling azides, which can be hazardous .

Análisis De Reacciones Químicas

Types of Reactions: (3-Azidopropyl)benzene undergoes various chemical reactions, including:

Click Chemistry: The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is highly efficient and widely used in bioconjugation and material science.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between azides and alkynes.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products Formed:

Click Chemistry: 1,2,3-Triazoles

Reduction: Propylbenzylamine

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Click Chemistry

(3-Azidopropyl)benzene serves as a crucial building block in the synthesis of complex molecules through click chemistry. The azide functional group allows for efficient and selective reactions, enabling the formation of a wide range of products. This reactivity is particularly beneficial in synthesizing triazoles, which are important in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Triazoles

In a study focusing on the synthesis of triazoles, this compound was utilized as a precursor. The reaction conditions were optimized to maximize yield while minimizing side reactions. The resulting triazoles exhibited significant biological activity, demonstrating the compound's utility in drug development .

Medicinal Chemistry

Pharmaceutical Development

The compound is employed in the development of pharmaceuticals, especially in synthesizing biologically active triazoles. These triazoles have been shown to possess antimicrobial and antifungal properties, making them valuable in treating various infections .

Example: Antifungal Agents

Research has indicated that triazole derivatives synthesized from this compound exhibit potent antifungal activity against strains resistant to conventional treatments. This highlights the compound's potential in addressing emerging health challenges .

Material Science

Creation of Novel Materials

this compound is used in creating novel materials with specific properties, including polymers and nanomaterials. Its azide group facilitates crosslinking reactions that enhance material stability and performance under various conditions .

Bioconjugation

Facilitating Biological Studies

The azide group allows for the attachment of this compound to biomolecules, facilitating studies on biological processes. This application is critical for developing targeted drug delivery systems and studying protein interactions .

Case Study: Targeted Drug Delivery

In a recent study, this compound was conjugated with a targeting ligand for selective delivery to cancer cells. The resulting conjugate demonstrated enhanced uptake by the target cells compared to non-targeted controls, indicating its potential for therapeutic applications .

Safety and Handling Considerations

Due to its thermal instability and potential for detonation, handling this compound requires strict safety protocols. Research has shown that using continuous flow reactors can enhance safety during synthesis by providing better control over reaction conditions.

Mecanismo De Acción

The primary mechanism of action of (3-Azidopropyl)benzene involves the reactivity of the azide group. In click chemistry, the azide group undergoes a cycloaddition reaction with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy. The resulting triazole ring is highly stable and can be further functionalized for various applications .

Comparación Con Compuestos Similares

(3-Bromopropyl)benzene: Similar structure but with a bromine atom instead of an azide group.

(3-Chloropropyl)benzene: Contains a chlorine atom in place of the azide group.

(3-Hydroxypropyl)benzene: Features a hydroxyl group instead of an azide group.

Uniqueness: (3-Azidopropyl)benzene is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. The azide group enables the compound to participate in click chemistry, a highly efficient and selective reaction not typically observed with other functional groups .

Actividad Biológica

(3-Azidopropyl)benzene, a compound featuring an azide functional group attached to a propyl chain and a benzene ring, has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article synthesizes available data on the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including the reaction of azide-functionalized thiols with alkynes via click chemistry. The azide group is known for its reactivity, particularly in cycloaddition reactions, making this compound a valuable intermediate in organic synthesis and drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Studies have indicated that derivatives of azide-functionalized compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds containing the azide moiety have been shown to inhibit cell proliferation in vitro, with specific attention to their effects on human cancer cell lines such as HeLa and HEK293 .

- Anti-inflammatory Properties : Some derivatives have demonstrated moderate effects in suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) generation in vitro, suggesting potential anti-inflammatory activity .

- Surface Functionalization : Research involving the immobilization of azide-functionalized thiols on metal oxide surfaces (e.g., ZnO) indicates that these compounds can enhance surface reactivity and stability, potentially leading to applications in catalysis and biosensing .

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of azide-containing compounds on multiple human cancer cell lines. The results indicated that certain derivatives showed significant growth inhibition with GI50 values ranging from 3.1 μM to 19 μM across different cell lines. The most notable findings were:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 34 | MCF-7 | 3.1 |

| 35 | U87 | 19 |

| 36 | BxPC-3 | 11 |

These results highlight the potential of this compound derivatives as candidates for further development as anticancer agents .

Anti-Inflammatory Activity

In vitro assays demonstrated that compounds synthesized from this compound exhibited moderate suppression of NO generation induced by LPS. This suggests that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications:

- Drug Design : Its ability to form stable complexes with biological targets through click chemistry enhances its utility in drug design.

- Material Science : The functionalization of surfaces with azide groups can lead to improved properties for sensors and catalysts.

- Bioconjugation : The reactivity of the azide group allows for bioconjugation strategies that are useful in developing targeted therapies.

Propiedades

IUPAC Name |

3-azidopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMBBQJILJGRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395787 | |

| Record name | (3-azidopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27126-20-1 | |

| Record name | (3-azidopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.